molecular formula C17H17N3 B8722813 N-(4-Ethylphenyl)-2-methylquinazolin-4-amine CAS No. 827031-13-0

N-(4-Ethylphenyl)-2-methylquinazolin-4-amine

Cat. No. B8722813
Key on ui cas rn: 827031-13-0
M. Wt: 263.34 g/mol
InChI Key: MSJDZQAPAIGAFY-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

The title compound was prepared from 4-chloro-2-methyl-quinazoline (100 mg, 0.56 mmol), 4-ethyl-phenylamine (0.07 ml, 0.56 mmol) by a procedure similar to example 78. 1H NMR (CDCl3): 7.85-7.78 (m, 2H), 7.76-7.71 (m, 3H)), 7.49 (t, J=7.5 Hz, 1H), 7.36 (brs, 1H), 7.24 (s, 2H), 2.70-2.69 (m, 5H), 1.26 (t, J=7.5 Hz, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1.[CH2:13]([C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=1)[CH3:14]>>[CH2:13]([C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[C:4]([CH3:12])[N:3]=2)=[CH:17][CH:16]=1)[CH3:14]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C
Name
Quantity
0.07 mL
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)NC1=NC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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